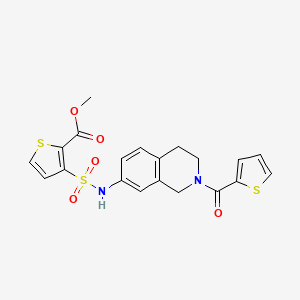
methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
The synthesis of methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions for higher yields and purity .
化学反应分析
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the specific conditions and reagents used .
科学研究应用
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
These compounds share the thiophene ring system but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound .
生物活性
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has a complex structure that includes thiophene rings and a tetrahydroisoquinoline moiety. Its molecular formula is C18H17N5O2S with a molecular weight of 367.43 g/mol. The structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2S |
| Molecular Weight | 367.43 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
The compound's ability to inhibit cancer cell growth has been explored in several studies. For example, similar sulfamoyl derivatives have been noted for their capacity to induce apoptosis in cancer cells. The presence of the tetrahydroisoquinoline moiety is particularly significant as it has been linked to enhanced cytotoxicity in tumor cells.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate ROS levels, potentially leading to reduced oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated that derivatives containing thiophene exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various derivatives.
Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with the tetrahydroisoquinoline structure induced apoptosis at concentrations as low as 50 µM. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.
Data Table of Biological Activities
属性
IUPAC Name |
methyl 3-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-27-20(24)18-17(7-10-29-18)30(25,26)21-15-5-4-13-6-8-22(12-14(13)11-15)19(23)16-3-2-9-28-16/h2-5,7,9-11,21H,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMWWZQALNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













